1-(3-Amino-2-bromophenyl)-2-chloropropan-1-one
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Overview
Description
1-(3-Amino-2-bromophenyl)-2-chloropropan-1-one is an organic compound that features a bromine, chlorine, and amino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-bromophenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a phenyl ring followed by the introduction of an amino group. The chloropropanone moiety can be introduced through a Friedel-Crafts acylation reaction. Specific reaction conditions, such as the use of catalysts and solvents, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Industrial methods also focus on minimizing by-products and ensuring environmental compliance .
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2-bromophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine and chlorine atoms can be reduced to form corresponding hydrocarbons.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed under appropriate conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrocarbons.
Substitution: Azides, nitriles, and other substituted derivatives.
Scientific Research Applications
1-(3-Amino-2-bromophenyl)-2-chloropropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-bromophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-bromopyridine
- 2-Amino-3-bromopyridine
- 3-Amino-2-chloropyridine
- 3-Amino-4-chloropyridine
Properties
Molecular Formula |
C9H9BrClNO |
---|---|
Molecular Weight |
262.53 g/mol |
IUPAC Name |
1-(3-amino-2-bromophenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H9BrClNO/c1-5(11)9(13)6-3-2-4-7(12)8(6)10/h2-5H,12H2,1H3 |
InChI Key |
XZTBVCPMGXOXGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)N)Br)Cl |
Origin of Product |
United States |
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